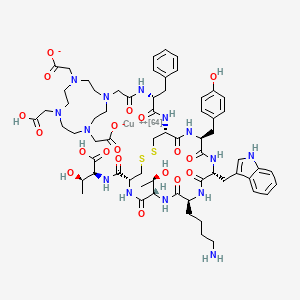
Detectnet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Copper oxodotreotide Cu-64 involves the chelation of copper-64 with a somatostatin analog, typically dotatate. The process includes the following steps:
Chelation Reaction: The somatostatin analog is reacted with copper-64 in the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Reaction Conditions: The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around pH 5) and at an elevated temperature (around 95°C) for a short duration (approximately 30 minutes).
Industrial Production Methods: Industrial production of Copper oxodotreotide Cu-64 follows similar synthetic routes but on a larger scale. The process involves:
Radiolabeling: Large-scale radiolabeling of the somatostatin analog with copper-64.
Purification: Purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.
Quality Control: Rigorous quality control measures to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Copper oxodotreotide Cu-64 primarily undergoes chelation reactions. The key reactions include:
Chelation: The binding of copper-64 to the somatostatin analog through the chelating agent.
Stability Reactions: The stability of the chelated complex under physiological conditions.
Common Reagents and Conditions:
Chelating Agent: DOTA or similar chelating agents.
Reaction Conditions: Aqueous solution, slightly acidic pH, elevated temperature.
Major Products Formed: The major product formed is the Copper oxodotreotide Cu-64 complex, which is stable and suitable for PET imaging.
Scientific Research Applications
Copper oxodotreotide Cu-64 has several scientific research applications, including:
Medical Imaging: Used in PET imaging to detect somatostatin receptor-positive neuroendocrine tumors.
Cancer Research: Helps in the study of neuroendocrine tumors by providing detailed imaging of tumor localization and receptor expression.
Pharmacokinetics: Used in research to study the pharmacokinetics and biodistribution of somatostatin analogs.
Radiopharmaceutical Development: Aids in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
Copper oxodotreotide Cu-64 exerts its effects by binding to somatostatin receptors, specifically subtype 2 receptors (SSTR2), which are frequently overexpressed in malignant neuroendocrine cells . The accumulation of the radionuclide at the site of the tumor allows for PET imaging to occur, providing detailed images of the tumor’s location and extent .
Comparison with Similar Compounds
Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.
Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.
Comparison:
Copper oxodotreotide Cu-64: has a longer half-life compared to Gallium Ga 68 dotatate, allowing for more flexible imaging schedules.
Copper oxodotreotide Cu-64: provides better spatial resolution in PET imaging compared to Indium In 111 pentetreotide used in SPECT.
Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.
Properties
Key on ui mechanism of action |
The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur. |
|---|---|
CAS No. |
1426155-87-4 |
Molecular Formula |
C65H88CuN14O19S2 |
Molecular Weight |
1497.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+) |
InChI |
InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0 |
InChI Key |
IJRLLVFQGCCPPI-NVGRTJHCSA-L |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















